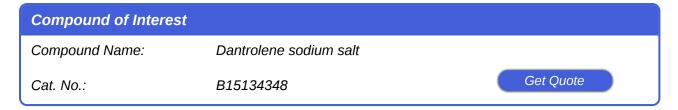


An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Dantrolene Sodium

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a postsynaptic muscle relaxant that exerts its effect by reducing excitation-contraction coupling in muscle cells.[1] It is a hydantoin derivative, structurally distinct from other neuromuscular blocking agents, and is primarily indicated for the treatment of malignant hyperthermia, a rare and life-threatening condition triggered by certain anesthetics.[1][2][3] Additionally, it finds application in managing neuroleptic malignant syndrome and muscle spasticity arising from conditions such as stroke, multiple sclerosis, cerebral palsy, and spinal cord injury.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of dantrolene sodium, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of dantrolene sodium has been characterized by its slow but consistent absorption, significant protein binding, and hepatic metabolism.

Absorption



Oral administration of dantrolene sodium results in incomplete and slow but consistent absorption from the gastrointestinal tract, leading to dose-related plasma concentrations.[5][6] The bioavailability of oral dantrolene is approximately 70%.[2][5][7] Following oral administration, peak blood concentrations are typically achieved within 3 to 6 hours.[2]

Distribution

Dantrolene is highly lipophilic and demonstrates significant binding to plasma proteins, particularly albumin.[2][8] The volume of distribution at steady state (Vss) has been reported to be between 0.79 to 1.35 L/kg.[9] In pregnant individuals, dantrolene has been shown to cross the placenta, with maternal and fetal blood levels being roughly equal at the time of delivery.[6]

Metabolism

Dantrolene is extensively metabolized in the liver, primarily through the hepatic microsomal enzyme system, which includes cytochrome P450 (CYP450) enzymes.[3][5][10] The two primary metabolic pathways are:

- Oxidation: Hydroxylation of the hydantoin ring to form 5-hydroxydantrolene. This is an active metabolite with approximately half the muscle relaxant potency of the parent drug.[2]
- Reduction: Reduction of the nitro group to form an amino metabolite, which can then be acetylated.[5][10] The amino metabolite has been noted to inhibit the hepatic mixed-function oxidase system, an effect that is blocked by its acetylation.[5][10]

Intermediates in the nitroreductase pathway can also form glucuronide and mercapturic acid conjugates.[5][10]

Excretion

The metabolites of dantrolene, along with the unchanged drug, are excreted in the urine.[3][5] Up to 20% of an administered dose is excreted in the urine as the 5-hydroxydantrolene metabolite.[2] Dantrolene and its metabolites are also excreted in the bile.[11]

Quantitative Pharmacokinetic Data

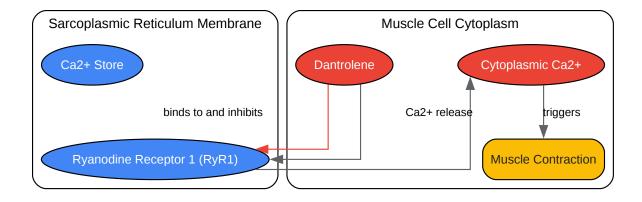
The following table summarizes the key pharmacokinetic parameters of dantrolene sodium in adults.



Parameter	Value	Reference(s)
Bioavailability (Oral)	70%	[2][5][7]
Time to Peak Plasma Concentration (Tmax)	3 - 6 hours	[2]
Elimination Half-Life (t½)	6 - 9 hours	[2]
Half-Life of 5- hydroxydantrolene	15.5 hours	[2]
Protein Binding	High (primarily to albumin)	[2][8]
Volume of Distribution (Vd)	0.51 L/kg	[7]
Therapeutic Plasma Concentration	2.8 - 4.2 mcg/mL	[2]

Signaling Pathway and Mechanism of Action

Dantrolene's therapeutic effect is mediated through its direct action on skeletal muscle cells. It inhibits the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, a critical step in muscle contraction.[1] This is achieved by antagonizing the ryanodine receptor type 1 (RyR1), the major calcium release channel on the sarcoplasmic reticulum membrane.[2] By blocking this channel, dantrolene effectively decouples electrical excitation from muscle contraction, leading to muscle relaxation without causing complete paralysis.[2]



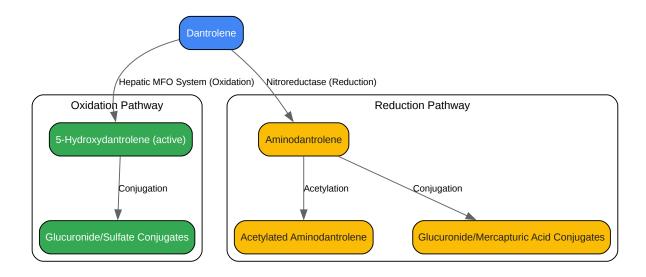


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Mechanism of Action of Dantrolene Sodium

Metabolism of Dantrolene Sodium

The metabolic transformation of dantrolene occurs primarily in the liver and involves several key reactions.





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